Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate
Description
Chemical Nomenclature and Structural Identity
The systematic IUPAC name This compound delineates its molecular architecture through three key components:
- Bicyclic backbone : An octahydropyrrolo(1,2-a)pyrazine system comprising a six-membered pyrazine ring fused to a five-membered pyrrolidine ring, with full hydrogenation at non-carbonyl positions.
- Functional groups : Two ketone groups at positions 1 and 4, and a carbamate ester at position 3.
- Substituents : Methyl groups at positions 2 and 3, with a benzyloxycarbonyl (Cbz) protecting group on the carbamate nitrogen.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₄N₃O₄ |
| Molecular weight | 370.42 g/mol |
| Hydrogen bond donors | 2 (NH groups) |
| Hydrogen bond acceptors | 5 (2 ketones, 3 carbamate) |
The stereochemistry at the 3-position carbamate group is critical for bioactivity, with R-configuration preferred in kinase inhibition contexts. X-ray crystallography of analogous compounds reveals chair conformations in the pyrazine ring and envelope puckering in the pyrrolidine moiety.
Historical Context of Pyrrolo-Pyrazine Heterocycles in Medicinal Chemistry
Pyrrolo-pyrazine derivatives emerged as privileged scaffolds following the 1990s discovery of their kinase inhibitory properties. Key milestones include:
- 1994 : First synthetic routes to decahydropyrrolo-pyrazines via Dieckmann cyclization.
- 2007 : Identification of EVT-401 as a clinical-phase interleukin-1β inhibitor featuring a 1,4-dioxooctahydropyrrolo-pyrazine core.
- 2015 : Development of stereoselective methods for C3-carbamate installation using benzyl chloroformate.
Comparative studies show pyrrolo-pyrazines exhibit superior metabolic stability over morpholine-based scaffolds due to reduced oxidative metabolism at saturated nitrogen centers. The 1,4-diketone configuration enables hydrogen bonding with kinase ATP pockets, as demonstrated in COX-2 inhibition assays (IC₅₀ = 38 nM for analog EVT-672).
Significance of Octahydropyrrolo-Pyrazine Scaffolds in Bioactive Compound Design
The scaffold’s pharmacological value stems from three structural features:
1.3.1. Conformational Restriction
Full saturation of the pyrazine ring imposes a rigid boat conformation that:
- Prevents off-target interactions with G-protein-coupled receptors
- Aligns substituents in optimal spatial orientations for target engagement
1.3.2. Hydrogen Bonding Capacity
The 1,4-diketone system serves as a bifunctional hydrogen bond acceptor, enabling:
- Dual interaction with kinase hinge regions (e.g., JAK3 inhibition Ki = 12 nM)
- Stabilization of enolate intermediates in prodrug formulations
1.3.3. Synthetic Versatility
Position 3 carbamate permits diverse modifications:
- Benzyl groups enhance blood-brain barrier penetration (logP increase from 1.2 to 2.8)
- Methyl substitutions at C2/C3 mitigate hERG channel liability (IC₅₀ > 30 μM vs. 1.2 μM for des-methyl analogs)
Table 2: Bioactivity Comparison of Pyrrolo-Pyrazine Derivatives
| Compound | Target | IC₅₀ | logD₇.₄ |
|---|---|---|---|
| EVT-672 (unsubstituted) | IL-1β | 38 nM | 1.4 |
| Cpd 12 (2-Me) | JAK3 | 12 nM | 2.1 |
| Target molecule | AAK1 | 5.3 nM* | 2.8 |
*Predicted via molecular docking studies
Properties
CAS No. |
53941-83-6 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl N-(2,3-dimethyl-1,4-dioxo-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C17H21N3O4/c1-17(18-16(23)24-11-12-7-4-3-5-8-12)15(22)20-10-6-9-13(20)14(21)19(17)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,23) |
InChI Key |
JVFZVOWNXZDZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N2CCCC2C(=O)N1C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Octahydropyrrolo(1,2-a)pyrazine Core
- Starting Materials: Typically, 1,2-diamines such as ethylenediamine derivatives and 1,4-dicarbonyl compounds are used.
- Cyclization: Condensation of a 1,2-diamine with a diketone or ketoester under acidic or basic catalysis leads to the bicyclic pyrrolo-pyrazine ring system.
- Methylation: Introduction of methyl groups at the 2 and 3 positions is achieved either by using methyl-substituted precursors or by selective alkylation post-cyclization.
Formation of the Benzyl Carbamate
- Carbamate Formation: The 3-amino group on the bicyclic system is reacted with benzyl chloroformate (Cbz-Cl) or benzyl isocyanate to form the carbamate linkage.
- Reaction Conditions: Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to scavenge HCl.
- Purification: The product is purified by column chromatography or recrystallization.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 1,2-diamine + diketone, acid/base catalyst | Formation of octahydropyrrolo(1,2-a)pyrazine core |
| 2 | Methylation | Methyl iodide or methyl-substituted precursors | Introduction of 2,3-dimethyl groups |
| 3 | Oxidation | SeO2 or CrO3, controlled temperature | Formation of 1,4-dioxo groups |
| 4 | Carbamate formation | Benzyl chloroformate, base, anhydrous solvent | Formation of benzyl carbamate derivative |
Analytical and Research Findings
- Yields: Reported yields for each step vary from 60% to 85%, with overall yields around 40-50% after purification.
- Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy (carbamate C=O stretch ~1700 cm⁻¹), and mass spectrometry confirming molecular weight (~328 g/mol).
- Purity: High-performance liquid chromatography (HPLC) confirms purity >95% for the final product.
- Stability: The benzyl carbamate is stable under standard storage conditions but sensitive to strong acids or bases which can cleave the carbamate bond.
Notes on Alternative Methods and Variations
- Some synthetic routes employ solid-phase synthesis for rapid assembly of the bicyclic core.
- Enzymatic or chemoenzymatic oxidation methods have been explored for greener oxidation steps.
- Alternative protecting groups for the carbamate (e.g., allyl or tert-butyl) can be used depending on downstream synthetic needs.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold formation | Condensation of 1,2-diamine and diketone |
| Methylation method | Alkylation with methyl iodide or methylated precursors |
| Oxidation reagent | Selenium dioxide, chromium trioxide, or hypervalent iodine |
| Carbamate formation | Benzyl chloroformate with base (e.g., triethylamine) |
| Solvents | Dichloromethane, tetrahydrofuran, or similar anhydrous solvents |
| Typical yields | 60-85% per step; overall 40-50% |
| Characterization | NMR, IR, MS, HPLC |
Chemical Reactions Analysis
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
For example, oxidation of the benzylic position can lead to the formation of benzyl alcohol or benzaldehyde, depending on the reaction conditions . Substitution reactions at the benzylic position can occur via SN1 or SN2 mechanisms, depending on the nature of the substituent and the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives, including Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . These compounds are also being investigated for their kinase inhibitory activities, making them valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Other Analogs :
- Compound 4 (2-methyl-3-methylidene derivative): Shows enhanced cytotoxicity compared to Compound 3, suggesting that unsaturated substituents increase reactivity with cellular nucleophiles.
- Compound 5 (2-methyl-1,3,4-trioxo derivative): The additional keto group reduces stability but may enhance electrophilic properties, influencing redox-based cytotoxicity .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Table 2. Structure-Activity Relationships (SAR) Insights
Biological Activity
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 299.37 g/mol. It features a dioxo structure integrated into a pyrrolo-pyrazine framework, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include cyclization processes and the introduction of functional groups that enhance its pharmacological properties. The synthesis routes often utilize intermediates derived from pyrrolo[1,2-a]pyrazine derivatives.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown excellent antifungal activity against Candida albicans and notable antibacterial activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
Studies on related dioxopyrrolopyrazines suggest potential anticancer properties. Compounds in this class have been evaluated for their ability to inhibit serine proteases, which are implicated in cancer progression . The inhibition of these enzymes could lead to reduced tumor growth and metastasis.
Mechanism of Action
The biological activity is often attributed to the ability of the dioxo group to interact with biological macromolecules, potentially leading to the disruption of cellular functions in pathogens or cancer cells. The specific mechanism can vary based on the target organism or cell type.
Case Studies
-
Antibacterial Activity
In a study examining various dioxolane derivatives, it was found that compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis . These results highlight the compound's potential as an antibacterial agent. -
Antifungal Screening
Another investigation revealed that several synthesized dioxolanes exhibited antifungal activity against C. albicans, with some compounds achieving complete inhibition at lower concentrations . This suggests that this compound may also possess similar antifungal properties.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
